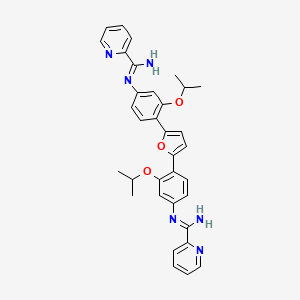

DB-766

Description

Properties

CAS No. |

423165-22-4 |

|---|---|

Molecular Formula |

C34H34N6O3 |

Molecular Weight |

574.7 g/mol |

IUPAC Name |

N-[3-propan-2-yloxy-4-[5-[2-propan-2-yloxy-4-(pyridine-2-carboximidoylamino)phenyl]furan-2-yl]phenyl]pyridine-2-carboximidamide |

InChI |

InChI=1S/C34H34N6O3/c1-21(2)41-31-19-23(39-33(35)27-9-5-7-17-37-27)11-13-25(31)29-15-16-30(43-29)26-14-12-24(20-32(26)42-22(3)4)40-34(36)28-10-6-8-18-38-28/h5-22H,1-4H3,(H2,35,39)(H2,36,40) |

InChI Key |

QCFKWNGTLZQXRE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=C(C=CC(=C1)NC(=N)C2=CC=CC=N2)C3=CC=C(O3)C4=C(C=C(C=C4)NC(=N)C5=CC=CC=N5)OC(C)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

2,5-bis(2-(2-propoxy)-4-(2-pyridylimino)aminophenyl)furan DB 766 DB-766 DB766 cpd |

Origin of Product |

United States |

Foundational & Exploratory

The PROTAC ARV-766 (Luxdegalutamide): A Technical Guide to a Novel Androgen Receptor Degrader

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARV-766, also known as Luxdegalutamide, is a potent, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade the androgen receptor (AR).[1][2][3][4] As a heterobifunctional molecule, ARV-766 induces the degradation of AR through the ubiquitin-proteasome system, offering a novel therapeutic approach for prostate cancer, particularly in cases of resistance to traditional AR inhibitors.[1][5][6][7] This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, preclinical and clinical data, and key experimental protocols related to ARV-766.

Chemical Structure and Properties

ARV-766 is a synthetic organic molecule with a complex chemical structure designed to bind to both the androgen receptor and an E3 ubiquitin ligase.

| Property | Value |

| IUPAC Name | 4-(4-((1-(4-(((1r,3r)-3-(4-cyano-3-methoxyphenoxy)-2,2,4,4-tetramethylcyclobutyl)carbamoyl)phenyl)piperidin-4-yl)methyl)piperazin-1-yl)-N-((S)-2,6-dioxopiperidin-3-yl)-2-fluorobenzamide |

| Synonyms | Luxdegalutamide, ARV766 |

| Molecular Formula | C45H54FN7O6 |

| Molecular Weight | 807.95 g/mol |

| CAS Number | 2750830-09-0 |

| SMILES | CC1(C)--INVALID-LINK--NC(=O)C3=CC=C(C=C3)N4CCC(CC4)CN5CCN(CC5)C6=CC=C(C(=C6)F)C(=O)N[C@H]7CCC(=O)NC7=O |

Mechanism of Action

ARV-766 functions as a PROTAC, a class of drugs designed to eliminate specific proteins from cells. Its mechanism of action involves the recruitment of the cellular ubiquitin-proteasome system to the androgen receptor, leading to its degradation.[1][5][8]

The key steps in the mechanism of action of ARV-766 are:

-

Ternary Complex Formation : ARV-766 simultaneously binds to the ligand-binding domain of the androgen receptor and to an E3 ubiquitin ligase, forming a ternary complex.[5][8]

-

Ubiquitination : The proximity induced by ARV-766 allows the E3 ligase to transfer ubiquitin molecules to the androgen receptor, tagging it for degradation.

-

Proteasomal Degradation : The polyubiquitinated androgen receptor is then recognized and degraded by the 26S proteasome.[5]

-

Recycling of ARV-766 : After the degradation of the androgen receptor, ARV-766 is released and can engage another androgen receptor molecule, acting catalytically to induce the degradation of multiple AR proteins.[1]

This degradation-based mechanism offers several advantages over traditional inhibition, including the potential to overcome resistance mechanisms associated with AR overexpression and mutations.[2][6]

Androgen Receptor Signaling Pathway and ARV-766 Intervention

The androgen receptor signaling pathway plays a crucial role in the development and progression of prostate cancer.[9] Androgens, such as testosterone and dihydrotestosterone (DHT), bind to and activate the androgen receptor, which then translocates to the nucleus and regulates the transcription of genes involved in cell proliferation, survival, and differentiation.[9] In castration-resistant prostate cancer (CRPC), the AR pathway can be reactivated through various mechanisms, including AR gene amplification, mutations, and the expression of AR splice variants.[6][9]

ARV-766 intervenes in this pathway by directly targeting the AR protein for degradation, thereby blocking all downstream signaling, regardless of the mechanism of AR activation. This approach is effective against wild-type AR as well as clinically relevant AR mutants that confer resistance to traditional anti-androgen therapies.[2][3][10]

Preclinical Data

ARV-766 has demonstrated potent and selective degradation of the androgen receptor in a variety of preclinical models, including cell lines and xenograft models of prostate cancer.

In Vitro Activity

| Cell Line | AR Status | DC50 | Dmax | Reference |

| LNCaP | Wild-type | <1.3 nM | >91% | [3][11] |

| VCaP | Wild-type | <1 nM | >94% | [2][3][11][12] |

| VCaP | L702H mutant | Potent degradation | - | [3][11][12] |

| - | H875Y mutant | Potent degradation | - | [13] |

| - | T878A mutant | Potent degradation | - | [13] |

DC50: half-maximal degradation concentration; Dmax: maximum degradation

In Vivo Activity

In preclinical xenograft models of prostate cancer, ARV-766 has been shown to be orally bioavailable and to induce robust degradation of the androgen receptor, leading to significant tumor growth inhibition.[2][12]

| Model | Treatment | Tumor Growth Inhibition | Reference |

| LNCaP Xenograft | ARV-766 | Dose-dependent inhibition | [2][12] |

| VCaP Xenograft | ARV-766 | Dose-dependent inhibition | [2][12] |

| Enzalutamide-insensitive VCaP Xenograft | ARV-766 | Significant inhibition | [2][12] |

| Intact (non-castrated) CB17/SCID mouse model | ARV-766 (1, 3, 10 mg/kg/day) | 34%, 74%, 98% | [11] |

Clinical Data

ARV-766 is currently being evaluated in clinical trials for the treatment of metastatic castration-resistant prostate cancer (mCRPC). The phase 1/2 study (NCT05067140) has shown promising results in heavily pretreated patients.[8][10][13][14]

Phase 1/2 Study (NCT05067140) - Selected Results

| Patient Population | Endpoint | Result | Reference |

| mCRPC with AR LBD mutations (n=28, PSA-evaluable) | PSA50 Response Rate | 50.0% | [13] |

| mCRPC with AR LBD mutations (n=47, PSA-evaluable) | PSA50 Response Rate | 43% | [15] |

| mCRPC with AR LBD mutations (RECIST-evaluable) | Objective Response Rate (ORR) | 30% (unconfirmed) | [15] |

| mCRPC with any AR LBD mutation | PSA50 Response Rate | 41% | [14] |

| mCRPC with AR L702H mutation | PSA50 Response Rate | 50% | [14] |

PSA50: ≥50% decline in prostate-specific antigen; mCRPC: metastatic castration-resistant prostate cancer; AR LBD: Androgen Receptor Ligand-Binding Domain

ARV-766 has been generally well-tolerated, with the most common treatment-related adverse events being fatigue, nausea, and diarrhea, mostly of grade 1 or 2.[14]

Experimental Protocols

Detailed experimental protocols are essential for the accurate evaluation of ARV-766's activity. The following are representative protocols for key in vitro and in vivo assays.

Western Blotting for Androgen Receptor Degradation

Objective: To determine the extent of ARV-766-induced degradation of the androgen receptor in prostate cancer cells.

Materials:

-

Prostate cancer cell lines (e.g., LNCaP, VCaP)

-

Cell culture medium and supplements

-

ARV-766

-

DMSO (vehicle control)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-AR, anti-GAPDH (or other loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed prostate cancer cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of ARV-766 or DMSO for the desired time period (e.g., 24 hours).

-

Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine protein concentration using a BCA assay.

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities to determine the percentage of AR degradation relative to the loading control.

Cell Viability Assay (MTS Assay)

Objective: To assess the effect of ARV-766 on the viability and proliferation of prostate cancer cells.

Materials:

-

Prostate cancer cell lines

-

Cell culture medium and supplements

-

ARV-766

-

DMSO (vehicle control)

-

96-well plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat cells with a serial dilution of ARV-766 or DMSO.

-

Incubate the plate for the desired duration (e.g., 72 hours).

-

Add MTS reagent to each well according to the manufacturer's instructions.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

In Vivo Xenograft Tumor Growth Study

Objective: To evaluate the anti-tumor efficacy of ARV-766 in a mouse model of prostate cancer.

Materials:

-

Immunodeficient mice (e.g., male SCID or nude mice)

-

Prostate cancer cells (e.g., LNCaP, VCaP) mixed with Matrigel

-

ARV-766 formulated for oral administration

-

Vehicle control

-

Calipers for tumor measurement

-

Animal balance

Procedure:

-

Subcutaneously inject a suspension of prostate cancer cells and Matrigel into the flank of each mouse.

-

Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).

-

Randomize mice into treatment and control groups.

-

Administer ARV-766 or vehicle orally, once daily, at the desired dose levels.

-

Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting to confirm AR degradation).

-

Plot tumor growth curves and calculate tumor growth inhibition for each treatment group.

Conclusion

ARV-766 (Luxdegalutamide) is a promising, orally bioavailable PROTAC that induces the degradation of the androgen receptor. Its unique mechanism of action allows it to overcome key resistance mechanisms to current anti-androgen therapies. Preclinical and clinical data have demonstrated its potent anti-tumor activity and a manageable safety profile. The detailed information and protocols provided in this guide are intended to support further research and development of this and other novel protein degraders in the field of oncology.

References

- 1. Facebook [cancer.gov]

- 2. Luxdegalutamide (ARV766) | Androgen Receptor | 2750830-09-0 | Invivochem [invivochem.com]

- 3. arvinasmedical.com [arvinasmedical.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Androgen receptor degraders overcome common resistance mechanisms developed during prostate cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. urotoday.com [urotoday.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. ARV-766, an oral AR degrading PROTAC that targets wild-type and clinically relevant AR mutants | BioWorld [bioworld.com]

- 12. researchgate.net [researchgate.net]

- 13. ARV-766, a proteolysis targeting chimera (PROTAC) androgen receptor (AR) degrader, in metastatic castration-resistant prostate cancer (mCRPC): Initial results of a phase 1/2 study. - ASCO [asco.org]

- 14. A Study of ARV-766 Given by Mouth in Men With Metastatic Prostate Cancer [clin.larvol.com]

- 15. urologytimes.com [urologytimes.com]

Part 1: ARV-766 (Luxdegalutamide) - An Androgen Receptor Degrader

An In-depth Technical Guide on the Core Mechanism of Action of DB-766

Clarification on "this compound" Nomenclature: Initial research indicates that the designation "this compound" can be ambiguous. The vast majority of recent and clinically relevant research points to ARV-766 (Luxdegalutamide) , a PROTAC (PROteolysis TArgeting Chimera) androgen receptor (AR) degrader developed for the treatment of prostate cancer. Concurrent literature describes a distinct compound, DB766 , an arylimidamide with antiprotozoal properties against Leishmania. Given the depth of available data and its current significance in drug development, this guide will primarily focus on ARV-766. A dedicated section will provide a concise overview of the antiprotozoal DB766 to ensure clarity.

Introduction

ARV-766 (Luxdegalutamide) is an orally bioavailable, second-generation PROTAC designed for the targeted degradation of the androgen receptor (AR).[1] Developed by Arvinas, ARV-766 is under investigation for the treatment of metastatic castration-resistant prostate cancer (mCRPC).[1] It represents a significant therapeutic advancement over traditional AR inhibitors by eliminating the AR protein, thereby addressing key mechanisms of drug resistance.[1]

Core Mechanism of Action: PROTAC-Mediated Protein Degradation

As a heterobifunctional molecule, ARV-766 is composed of a ligand that binds to the androgen receptor and another ligand that recruits an E3 ubiquitin ligase, connected by a linker.[2] This unique structure allows ARV-766 to act as a molecular bridge, inducing proximity between the AR and the E3 ligase. This proximity facilitates the formation of a ternary complex, which triggers the ubiquitination of the AR.[3] The polyubiquitinated AR is then recognized and degraded by the proteasome, the cell's natural protein disposal machinery.[3] Following degradation of the AR, ARV-766 is released and can engage another AR molecule, acting in a catalytic manner.

Caption: Mechanism of action of ARV-766 as a PROTAC androgen receptor degrader.

Efficacy Against Wild-Type and Mutant Androgen Receptors

A critical feature of ARV-766 is its potent activity against both wild-type AR and clinically relevant AR ligand-binding domain (LBD) mutants.[4] These mutations, such as L702H, H875Y, and T878A, are known to confer resistance to standard-of-care androgen-deprivation therapies.[4] The ability of ARV-766 to degrade these mutant forms of the AR provides a promising strategy to overcome acquired resistance in mCRPC.

Quantitative Data

| Parameter | Cell Line | Value | Notes |

| DC₅₀ (Degradation) | VCaP | <1 nM | Half-maximal degradation concentration in wild-type VCaP cells.[5][6][7] |

| IC₅₀ (Proliferation) | VCaP | 11.5 nM | Half-maximal inhibitory concentration for cell proliferation.[8] |

| IC₅₀ (Proliferation) | LNCaP | 2.8 nM | Half-maximal inhibitory concentration for cell proliferation.[8] |

| Parameter | Model | Value | Notes |

| Dₘₐₓ (Degradation) | Murine Xenograft Models | >90% | Maximum observed degradation of AR at efficacious doses.[5][6][9] |

| Oral Bioavailability | Mouse | 67% | |

| Oral Bioavailability | Rat | 44% | |

| Oral Bioavailability | Dog | 31% | |

| Oral Bioavailability | Monkey | 99% | |

| Clinical Trial Dosing | Human (Phase 1/2) | 100 mg or 300 mg daily | Recommended doses for Phase 2 expansion.[2][10] |

Experimental Protocols

Objective: To quantify the dose-dependent degradation of the androgen receptor in prostate cancer cells following treatment with ARV-766.

Materials:

-

Prostate cancer cell lines (e.g., VCaP, LNCaP).

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

ARV-766 stock solution (in DMSO).

-

Vehicle control (DMSO).

-

Phosphate-buffered saline (PBS).

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

Laemmli sample buffer.

-

SDS-PAGE gels, running buffer, and transfer buffer.

-

PVDF membranes.

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

-

Primary antibodies: Rabbit anti-AR, Mouse anti-GAPDH (loading control).

-

Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.

-

Enhanced chemiluminescence (ECL) substrate.

-

Chemiluminescence imaging system.

Protocol:

-

Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere for 24 hours.

-

Compound Treatment: Prepare serial dilutions of ARV-766 in complete culture medium. Aspirate the medium from the cells and replace it with the medium containing various concentrations of ARV-766 or vehicle control. Incubate for the desired time period (e.g., 18-24 hours).

-

Cell Lysis: Aspirate the treatment medium and wash the cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well and scrape the cells. Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes, vortexing periodically.

-

Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay according to the manufacturer's instructions.

-

Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer to a final concentration of 1x and boil the samples at 95°C for 5 minutes.

-

SDS-PAGE and Protein Transfer: Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel. Perform electrophoresis to separate the proteins. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against AR and GAPDH overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the corresponding HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection and Analysis: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the AR signal to the GAPDH signal.

Caption: Experimental workflow for assessing ARV-766-mediated AR degradation via Western Blot.

Objective: To evaluate the in vivo efficacy of orally administered ARV-766 in inhibiting the growth of prostate cancer xenografts.

Materials:

-

Immunocompromised mice (e.g., male nude mice).

-

Prostate cancer cells (e.g., VCaP).

-

Matrigel.

-

ARV-766 formulation for oral gavage.

-

Vehicle control for oral gavage.

-

Calipers for tumor measurement.

-

Standard animal housing and care facilities.

Protocol:

-

Cell Preparation and Implantation: Harvest prostate cancer cells and resuspend them in a mixture of PBS and Matrigel (1:1 ratio). Subcutaneously inject the cell suspension into the flank of each mouse.

-

Tumor Growth and Randomization: Monitor the mice for tumor growth. When tumors reach a predetermined size (e.g., 150-200 mm³), randomize the mice into treatment and control groups.

-

Dosing: Administer ARV-766 or vehicle control to the respective groups via oral gavage daily for the duration of the study.

-

Tumor Measurement and Body Weight Monitoring: Measure the tumor dimensions with calipers two to three times per week and calculate the tumor volume. Monitor the body weight of the mice as an indicator of toxicity.

-

Endpoint and Tissue Collection: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice. Excise the tumors for pharmacodynamic analysis (e.g., Western blot for AR levels).

Part 2: DB766 - An Antiprotozoal Agent

Introduction and Mechanism of Action

DB766 is a bis-arylimidamide compound with potent antiprotozoal activity, particularly against Leishmania species, the causative agents of leishmaniasis.[11] Its mechanism of action is not fully elucidated but is known to differ significantly from ARV-766. Studies suggest that DB766's antileishmanial action involves the parasite's sterol metabolism.[12] Resistance to DB766 in Leishmania donovani has been linked to a dramatic reduction in the expression of CYP5122A1, a cytochrome P450 enzyme involved in ergosterol metabolism.[12] This suggests that CYP5122A1 may be a target of or play a role in the activity of DB766.

Quantitative Data

| Parameter | Organism | Value |

| IC₅₀ | Leishmania donovani (intracellular amastigotes) | 0.036 µM[12][13] |

| IC₅₀ | Leishmania amazonensis (intracellular) | <0.1 µM[13] |

| IC₅₀ | Leishmania major (intracellular) | <0.1 µM[13] |

This guide provides a comprehensive overview of the mechanism of action, quantitative data, and experimental protocols for ARV-766, a clinically relevant androgen receptor degrader, while also clarifying its distinction from the antiprotozoal compound DB766.

References

- 1. Luxdegalutamide - Wikipedia [en.wikipedia.org]

- 2. arvinasmedical.com [arvinasmedical.com]

- 3. urotoday.com [urotoday.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Luxdegalutamide (ARV766) | Androgen Receptor | 2750830-09-0 | Invivochem [invivochem.com]

- 6. researchgate.net [researchgate.net]

- 7. caymanchem.com [caymanchem.com]

- 8. researchgate.net [researchgate.net]

- 9. ARV-766 analog | PROTAC AR degrader | 2504913-62-4 | InvivoChem [invivochem.com]

- 10. ARV-766, a proteolysis targeting chimera (PROTAC) androgen receptor (AR) degrader, in metastatic castration-resistant prostate cancer (mCRPC): Initial results of a phase 1/2 study. - ASCO [asco.org]

- 11. Synthesis, DNA binding and antileishmanial activity of low molecular weight bis-arylimidamides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. Antileishmanial Efficacy and Pharmacokinetics of DB766-Azole Combinations - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Path to ARV-766 (Luxdegalutamide): A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARV-766, also known as Luxdegalutamide, has emerged as a promising second-generation androgen receptor (AR) degrader for the treatment of metastatic castration-resistant prostate cancer (mCRPC). Developed by Arvinas, this orally bioavailable Proteolysis Targeting Chimera (PROTAC) represents a significant advancement in the field of targeted protein degradation. Unlike traditional inhibitors that merely block the function of the androgen receptor, ARV-766 is designed to induce its ubiquitination and subsequent degradation by the proteasome, thereby eliminating the receptor from the cancer cells. This in-depth technical guide provides a comprehensive overview of the discovery, mechanism of action, and a plausible synthesis pathway of ARV-766, based on available scientific literature and patent disclosures.

Discovery and Development

The discovery of ARV-766 was a result of extensive medicinal chemistry efforts aimed at optimizing the first-generation AR degrader, ARV-110. The chemical structure of ARV-766 was officially disclosed at the American Association for Cancer Research (AACR) Annual Meeting in April 2023. Preclinical studies have demonstrated that ARV-766 potently degrades both wild-type and clinically relevant mutant forms of the androgen receptor, offering a potential therapeutic advantage in overcoming resistance mechanisms that can develop with existing AR-targeted therapies.[1] The promising preclinical profile of ARV-766 has led to its advancement into clinical trials to evaluate its safety and efficacy in patients with mCRPC.

Mechanism of Action: The PROTAC Approach

ARV-766 functions as a heterobifunctional molecule, a hallmark of PROTAC technology. It comprises three key components:

-

A ligand for the Androgen Receptor (AR): This "warhead" moiety specifically binds to the ligand-binding domain of the AR.

-

A ligand for an E3 Ubiquitin Ligase: This "anchor" moiety recruits the cellular protein degradation machinery, in this case, likely the Cereblon (CRBN) E3 ligase.

-

A flexible linker: This chemical tether connects the AR-binding and E3 ligase-binding moieties, bringing the target protein and the E3 ligase into close proximity.

This induced proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to lysine residues on the surface of the androgen receptor. The resulting polyubiquitinated AR is then recognized and targeted for degradation by the 26S proteasome, a cellular machine responsible for degrading unwanted proteins. This catalytic process allows a single molecule of ARV-766 to induce the degradation of multiple AR molecules.

Plausible Synthesis Pathway of ARV-766

While a detailed, step-by-step synthesis of ARV-766 has not been explicitly published in peer-reviewed literature, a plausible synthetic route can be constructed based on the known chemical structure of the molecule, general methods for PROTAC synthesis, and information from patents filed by Arvinas. The synthesis of a complex molecule like ARV-766 is a multi-step process that involves the preparation of key intermediates, which are then coupled together to form the final compound.

The structure of ARV-766 can be deconstructed into three main building blocks:

-

The Androgen Receptor Ligand: An aryloxy cyclohexane derivative.

-

The E3 Ligase Ligand: A glutarimide-based moiety that binds to Cereblon.

-

The Linker: A piperazine-containing chain that connects the two ligands.

The following represents a potential, high-level synthetic strategy. It is important to note that the specific reagents, reaction conditions, and purification methods would require further optimization and are based on established chemical transformations.

Experimental Protocols (Hypothetical)

The following are hypothetical experimental protocols for the key coupling steps in the plausible synthesis of ARV-766, based on standard organic chemistry methodologies.

Step 1: Synthesis of the Linker-E3 Ligase Conjugate (Intermediate 3 to Final Product Analogue)

This step would likely involve an amide bond formation between the carboxylic acid of the linker and the amine group on the glutarimide-based E3 ligase ligand.

-

Reaction: To a solution of the glutarimide-containing intermediate (1.0 eq) and the linker carboxylic acid (1.1 eq) in an appropriate aprotic solvent such as dimethylformamide (DMF), is added a coupling agent like HATU (1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq). The reaction mixture is stirred at room temperature for 12-24 hours.

-

Work-up and Purification: The reaction mixture is diluted with ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate solution, water, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired linker-E3 ligase conjugate.

Step 2: Final Coupling to the Androgen Receptor Ligand (Intermediate 5 to ARV-766)

The final step would involve coupling the fully assembled linker-E3 ligase ligand moiety to the androgen receptor ligand. This is also likely to be an amide bond formation.

-

Reaction: The androgen receptor ligand intermediate with a terminal amine (1.0 eq) and the linker-E3 ligase conjugate with a terminal carboxylic acid (or an activated ester) (1.1 eq) are dissolved in a suitable solvent like DMF. A coupling reagent such as T3P (1.5 eq) and a base like DIPEA (3.0 eq) are added. The reaction is stirred at room temperature until completion, as monitored by LC-MS.

-

Work-up and Purification: The reaction is quenched with water and the product is extracted with a suitable organic solvent like dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The final product, ARV-766, is purified by preparative HPLC to achieve high purity.

Quantitative Data

While specific yields for the synthesis of ARV-766 are not publicly available, preclinical data highlights its potent biological activity.

| Parameter | Value | Cell Line | Reference |

| AR Degradation (DC50) | <1 nM | VCaP (prostate cancer) | Arvinas Presentation |

| Tumor Growth Inhibition | Significant in xenograft models | LNCaP and VCaP | Arvinas Presentation |

Conclusion

ARV-766 (Luxdegalutamide) is a rationally designed PROTAC that exemplifies the potential of targeted protein degradation as a therapeutic strategy for prostate cancer. Its ability to effectively degrade both wild-type and mutant androgen receptors holds promise for overcoming drug resistance. While the detailed synthesis is proprietary, the plausible synthetic pathway outlined in this guide, based on established chemical principles and patent literature, provides a framework for understanding the assembly of this complex and important molecule. Further publications will likely provide more detailed insights into its synthesis and clinical performance, solidifying its role in the future of oncology.

References

In Vitro Characterization of DB-766: A Tale of Two Molecules

The designation "DB-766" appears in scientific literature referring to two distinct investigational compounds with different therapeutic targets and mechanisms of action. This technical guide provides an in-depth overview of the in vitro characterization of both entities: a potent anti-parasitic agent and a clinical-stage androgen receptor degrader, ARV-766. This document is intended for researchers, scientists, and professionals in drug development.

Section 1: this compound as an Anti-Parasitic Agent

This compound has been identified as a promising chemotherapeutic candidate for Chagas disease and leishmaniasis. It is a bis-arylimidamide that has demonstrated significant activity against the protozoan parasites Trypanosoma cruzi and Leishmania.

Data Presentation: In Vitro Potency

The following table summarizes the reported in vitro activity of this compound against parasitic strains.

| Target Organism | Stage | IC50 (nM) |

| Trypanosoma cruzi (Y strain) | Bloodstream trypomastigotes | 60[1] |

| Trypanosoma cruzi (Y strain) | Intracellular amastigotes | 25[1] |

| Leishmania | Intracellular | Nanomolar range[2] |

Analogs of this compound have also shown potent nanomolar activity against intracellular Leishmania with selectivity indexes greater than 100 when compared to J774 macrophages.[2]

Experimental Protocols

Detailed experimental protocols for the anti-parasitic assays are not exhaustively described in the available literature. However, a general methodology for determining the IC50 values for Trypanosoma cruzi and Leishmania is outlined below.

Workflow for Anti-parasitic IC50 Determination

Caption: General workflow for determining the in vitro anti-parasitic activity of this compound.

-

Parasite and Host Cell Culture : Trypanosoma cruzi trypomastigotes and amastigotes, or Leishmania promastigotes and amastigotes, are cultured under appropriate conditions. For intracellular assays, a suitable host cell line (e.g., J774 macrophages) is used.

-

Compound Preparation : this compound is dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.[1] This stock is then serially diluted to obtain a range of concentrations for testing.

-

Infection and Treatment : Host cells are infected with the parasites. After a set period to allow for internalization, the cells are treated with the various concentrations of this compound.

-

Incubation : The treated, infected cells are incubated for a specific duration (e.g., 24-72 hours) to allow the compound to exert its effect.

-

Viability Assessment : The viability of the intracellular parasites is assessed using a suitable assay, such as a colorimetric method with a metabolic indicator (e.g., resazurin).

-

Data Analysis : The results are used to generate a dose-response curve, from which the half-maximal inhibitory concentration (IC50) is calculated.

Section 2: ARV-766 (Luxdegalutamide) as an Androgen Receptor Degrader

ARV-766, also known as Luxdegalutamide, is an orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to degrade the androgen receptor (AR).[3][4] It is under development for the treatment of metastatic castration-resistant prostate cancer (mCRPC).[3]

Mechanism of Action

ARV-766 is a heterobifunctional molecule that consists of a ligand that binds to the androgen receptor and another ligand that recruits an E3 ubiquitin ligase.[5][6] This dual binding induces the formation of a ternary complex between the androgen receptor and the E3 ligase, leading to the ubiquitination of the AR and its subsequent degradation by the proteasome.[3][5] This mechanism is distinct from traditional AR antagonists which only block the receptor's activity.[3] A key advantage of ARV-766 is its ability to degrade both wild-type AR and clinically relevant AR ligand-binding domain mutants, such as L702H, H875Y, and T878A, which are associated with resistance to other therapies.[4][7]

Signaling Pathway of ARV-766 Action

Caption: Mechanism of action of ARV-766 as a PROTAC androgen receptor degrader.

Data Presentation

While specific quantitative in vitro data such as DC50 (concentration for 50% degradation) or binding affinities (Kd) are not detailed in the provided search results, preclinical data have demonstrated that ARV-766 robustly suppresses tumor growth.[5] The compound is currently in Phase I/II clinical trials.[5]

Experimental Protocols

The in vitro characterization of a PROTAC like ARV-766 involves a series of assays to confirm its mechanism of action.

Workflow for In Vitro Characterization of a PROTAC

Caption: Experimental workflow for the in vitro characterization of a PROTAC like ARV-766.

-

Binding Assays :

-

Target Binding : The affinity of ARV-766 for the androgen receptor is determined using biophysical techniques such as Surface Plasmon Resonance (SPR) or Time-Resolved Fluorescence Energy Transfer (TR-FRET).

-

E3 Ligase Binding : Similarly, the binding affinity to the recruited E3 ligase (e.g., Von Hippel-Lindau or Cereblon) is quantified.

-

-

Cellular Degradation Assays :

-

Western Blotting : Prostate cancer cell lines (expressing wild-type or mutant AR) are treated with increasing concentrations of ARV-766. The levels of AR protein are then measured by Western blot to demonstrate degradation.

-

DC50/Dmax Determination : The concentration of ARV-766 that results in 50% degradation of the target protein (DC50) and the maximum level of degradation (Dmax) are calculated from the Western blot data.

-

-

Functional Cellular Assays :

-

Cell Viability Assays : The effect of AR degradation on the viability of prostate cancer cells is measured using assays like CellTiter-Glo® (CTG) or Sulforhodamine B (SRB).

-

Target Gene Expression Analysis : The expression of AR-regulated downstream genes is quantified by quantitative PCR (qPCR) to confirm the functional consequence of AR degradation.

-

References

- 1. This compound | TargetMol [targetmol.com]

- 2. Antileishmanial bis-arylimidamides: DB766 analogs modified in the linker region and bis-arylimidamide structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Luxdegalutamide - Wikipedia [en.wikipedia.org]

- 4. selleckchem.com [selleckchem.com]

- 5. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. arvinasmedical.com [arvinasmedical.com]

- 7. Facebook [cancer.gov]

The Pharmacokinetic Profile of DB-766 (ARV-766/Luxdegalutamide): An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

DB-766, also known as ARV-766 and Luxdegalutamide, is an investigational, orally bioavailable small molecule classified as a Proteolysis Targeting Chimera (PROTAC). It is designed to selectively target the androgen receptor (AR) for degradation, a novel mechanism of action with potential for the treatment of metastatic castration-resistant prostate cancer (mCRPC). This technical guide provides a comprehensive overview of the currently available pharmacokinetic (PK) data for this compound, compiled from preclinical and clinical studies.

Mechanism of Action: Androgen Receptor Degradation

This compound functions by inducing the degradation of the androgen receptor through the ubiquitin-proteasome system. As a heterobifunctional molecule, it simultaneously binds to the androgen receptor and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the ubiquitination of the AR, marking it for degradation by the proteasome. This mechanism leads to the clearance of the AR protein, thereby inhibiting androgen signaling in prostate cancer cells.

Figure 1: Mechanism of Action of this compound (ARV-766).

Preclinical Pharmacokinetics

Preclinical studies have demonstrated that this compound is orally bioavailable and induces robust degradation of the androgen receptor in in vivo models.

In Vitro ADME Profile

A summary of the available in vitro absorption, distribution, metabolism, and excretion (ADME) data is presented in Table 1.

| Parameter | Assay System | Result | Citation |

| Permeability | Caco-2 cells | Low permeability | [1] |

| Metabolism | Human Liver Microsomes (HLM) | Relatively stable | [1] |

| Human Hepatocytes | Relatively stable | [1] | |

| Major Metabolic Pathway | Human Plasma, HLM, Hepatocytes | Hydrolysis | [1] |

| Minor Metabolic Pathways | Human Plasma, HLM, Hepatocytes | Oxidation, De-alkylation, Demethylation | [1] |

| Transporter Substrate | P-glycoprotein (Pgp) | Yes | [1] |

| Breast Cancer Resistance Protein (BCRP) | Yes | [1] |

Table 1: Summary of In Vitro ADME Properties of this compound

In Vivo Pharmacokinetics in Animal Models

While specific quantitative parameters such as oral bioavailability, half-life, clearance, and volume of distribution in animal models are not publicly available, preclinical studies have confirmed that this compound is orally bioavailable and demonstrates dose-dependent tumor growth inhibition in xenograft models of prostate cancer.

Clinical Pharmacokinetics

Preliminary pharmacokinetic data for this compound is available from the Phase 1/2 clinical trial NCT05067140 in patients with metastatic castration-resistant prostate cancer.

Absorption and Distribution

This compound is orally administered and exhibits dose-dependent increases in plasma exposure.[2][3][4] A notable characteristic is its accumulation at steady state.

| Parameter | Value | Citation |

| Route of Administration | Oral | [2][4] |

| Dose Proportionality | Dose-dependent exposure observed | [2][3][4] |

| Accumulation at Steady State | Approximately 5- to 8-fold | [2][3][4] |

Table 2: Clinical Pharmacokinetic Characteristics of this compound

Metabolism and Excretion

Consistent with preclinical findings, hydrolysis is the major metabolic pathway for this compound in humans.[1] Further details on the excretion pathways and the identity of metabolites in humans are not yet publicly available.

Drug-Drug Interactions

In vitro studies have been conducted to evaluate the potential for this compound to be involved in drug-drug interactions (DDI).

| Interaction Type | Transporter/Enzyme | Result | Citation |

| Inhibition | BCRP | Inhibitor | [1] |

| Pgp | Inhibitor | [1] | |

| MATE1 | Inhibitor | [1] | |

| Induction (mRNA) | CYP3A4 | Inducer | [5] |

| CYP2C8 | Inducer | [5] |

Table 3: In Vitro Drug-Drug Interaction Potential of this compound

Experimental Protocols

Detailed experimental protocols for the pharmacokinetic studies of this compound are not publicly available at this time, as is common for an investigational compound. However, based on standard practices in the field, the following general methodologies are likely to have been employed.

Preclinical In Vivo Pharmacokinetic Study Workflow

Figure 2: General Workflow for Preclinical Pharmacokinetic Studies.

Animal Models: Standard rodent (e.g., mice, rats) and non-rodent (e.g., dogs) species are typically used. Dosing: this compound would be formulated in a suitable vehicle and administered orally (e.g., by gavage). Intravenous administration would also be performed to determine absolute bioavailability. Sample Collection: Blood samples would be collected at various time points post-dose from a suitable blood vessel. Sample Processing: Plasma would be separated from whole blood by centrifugation and stored frozen until analysis. Bioanalysis: Plasma concentrations of this compound would be determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[6][7][8][9][10]

Clinical Pharmacokinetic Study Protocol (NCT05067140)

Study Design: A Phase 1/2, open-label, dose-escalation and cohort expansion trial.[2][4] Patient Population: Men with metastatic castration-resistant prostate cancer.[2][4] Dosing Regimen: Oral administration of this compound once daily.[2][4] PK Sampling: Serial blood samples would be collected at pre-defined time points after dosing to determine the plasma concentration-time profile of this compound. Bioanalytical Method: A validated LC-MS/MS method would be used to quantify this compound concentrations in plasma samples.

Summary and Future Directions

The available pharmacokinetic data for this compound (ARV-766/Luxdegalutamide) indicate that it is an orally bioavailable androgen receptor degrader with dose-dependent exposure and significant accumulation at steady state. The primary metabolic pathway is hydrolysis. While this information provides a foundational understanding of its pharmacokinetic profile, a comprehensive characterization will require the public disclosure of more detailed quantitative data from both preclinical and ongoing clinical studies. Key areas for future elucidation include the definitive oral bioavailability in humans, plasma protein binding, the full metabolite profile and their activities, and the clinical significance of the observed in vitro drug-drug interaction potential. As this compound progresses through clinical development, a more complete and in-depth pharmacokinetic profile will emerge, which will be critical for its potential future use in the treatment of prostate cancer.

References

- 1. ARV-766 analog | PROTAC AR degrader | 2504913-62-4 | InvivoChem [invivochem.com]

- 2. ascopubs.org [ascopubs.org]

- 3. researchgate.net [researchgate.net]

- 4. ARV-766, a proteolysis targeting chimera (PROTAC) androgen receptor (AR) degrader, in metastatic castration-resistant prostate cancer (mCRPC): Initial results of a phase 1/2 study. - ASCO [asco.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. jneonatalsurg.com [jneonatalsurg.com]

- 7. selectscience.net [selectscience.net]

- 8. Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. info.bioanalysis-zone.com [info.bioanalysis-zone.com]

- 10. Development and validation of a bioanalytical assay on LC/MS/MS to quantify enzalutamide and N-desmethylenzalutamide in human plasma. - ASCO [asco.org]

DB-766: A Preclinical and Safety Overview for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes publicly available preclinical and clinical safety information on DB-766 (also known as ARV-766 and Luxdegalutamide). Comprehensive toxicological screening data from formal preclinical studies are not publicly available at this time. This guide is intended for informational purposes and should not be considered a complete toxicological profile.

Introduction

This compound is an orally bioavailable, second-generation PROteolysis TArgeting Chimera (PROTAC) designed to selectively degrade the androgen receptor (AR).[1][2] Developed by Arvinas, this compound is currently in Phase I/II clinical trials for the treatment of metastatic castration-resistant prostate cancer (mCRPC).[1] Unlike traditional androgen receptor antagonists that block receptor activity, this compound functions by inducing the ubiquitination and subsequent proteasomal degradation of the AR protein.[1] This mechanism of action has shown promise in overcoming resistance associated with AR mutations.[1]

This technical guide provides a summary of the available preclinical data and an overview of the clinical safety profile of this compound, with a focus on aspects relevant to drug development professionals.

Preclinical Pharmacology and Efficacy

Preclinical studies have demonstrated that this compound potently and selectively degrades both wild-type and clinically relevant mutant forms of the androgen receptor, including L702H, H875Y, and T878A mutations.[1] In vivo studies using LNCaP and VCaP xenograft models have shown that oral administration of this compound leads to robust AR degradation of over 90% at efficacious doses, resulting in significant and dose-dependent tumor growth inhibition.

In Vitro Toxicology and Drug-Drug Interaction Potential

Limited in vitro data is available regarding the toxicological profile and drug-drug interaction (DDI) potential of this compound. The following tables summarize the key findings from studies on cytochrome P450 (CYP) enzyme induction and inhibition, as well as transporter inhibition.

Table 1: In Vitro Cytochrome P450 (CYP) Induction Potential of this compound

| CYP Isoform | Induction Observed |

| CYP1A2 | No |

| CYP2B6 | No |

| CYP2C9 | No |

| CYP3A4 | Yes |

| CYP2C8 | Yes |

Experimental Protocol: CYP Induction Assay (General Methodology)

Human hepatocytes are typically incubated with varying concentrations of the test compound (this compound) for a specified period (e.g., 48-72 hours). The expression levels of CYP mRNA are then quantified using methods such as quantitative reverse transcription PCR (qRT-PCR). An increase in mRNA expression compared to a vehicle control indicates induction.

Table 2: In Vitro Cytochrome P450 (CYP) Inhibition Potential of this compound

| CYP Isoform | Inhibition Observed |

| Data not publicly available |

Table 3: In Vitro Transporter Inhibition Potential of this compound

| Transporter | Inhibition Observed |

| Data not publicly available |

Clinical Safety and Tolerability

As of early 2024, this compound has demonstrated a favorable safety profile in Phase I/II clinical trials involving patients with mCRPC. No dose-limiting toxicities have been reported, and the compound is generally well-tolerated. Further details on the types and frequencies of adverse events are anticipated as clinical development progresses.

Mechanism of Action: PROTAC-Mediated Degradation

This compound is a heterobifunctional molecule composed of a ligand that binds to the androgen receptor and another ligand that recruits an E3 ubiquitin ligase. This dual binding brings the AR in close proximity to the E3 ligase, facilitating the transfer of ubiquitin molecules to the AR. The polyubiquitinated AR is then recognized and degraded by the proteasome.

Caption: Mechanism of action of this compound as a PROTAC, leading to the degradation of the Androgen Receptor.

Experimental Workflow: PROTAC Development and Screening

The development of a PROTAC like this compound involves a multi-step process, from initial design to preclinical evaluation. The following diagram illustrates a generalized workflow for PROTAC development.

Caption: A generalized workflow for the discovery and preclinical development of a PROTAC therapeutic.

Conclusion and Future Directions

This compound represents a promising therapeutic modality for patients with mCRPC, particularly those with resistance to current standards of care. The publicly available data suggest a favorable preliminary safety profile. However, a comprehensive understanding of its toxicological properties will require the disclosure of data from formal preclinical safety studies. As this compound progresses through clinical trials, further information on its long-term safety and efficacy will become available, providing a clearer picture of its potential role in the treatment of prostate cancer. Drug development professionals should remain vigilant for forthcoming publications and presentations from Arvinas and their collaborators for more detailed insights into the toxicological profile of this novel agent.

References

DB-766: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction: DB-766, an aryl-imidamide, has demonstrated significant potential as an anti-parasitic agent, particularly against Trypanosoma cruzi, the causative agent of Chagas disease. A critical aspect of the preclinical development of any new chemical entity is the thorough characterization of its physicochemical properties, with solubility and stability being paramount. These parameters profoundly influence a drug's formulation, bioavailability, and ultimately, its therapeutic efficacy and safety profile. This technical guide provides an in-depth overview of the known solubility and stability characteristics of this compound, alongside generalized experimental protocols for assessing these properties in novel drug candidates.

Solubility Profile of this compound

The aqueous solubility of a drug substance is a key determinant of its oral bioavailability. Poor solubility can lead to low absorption and insufficient drug concentration at the target site.

Qualitative Assessment

Published literature consistently describes this compound as having "poor solubility". This characteristic necessitated the development of a methanesulfonic acid salt, designated as DB1965, to improve its solubility for in vivo studies. The conversion to a salt form is a common strategy to enhance the dissolution rate and aqueous solubility of poorly soluble parent compounds.

Quantitative Solubility Data

As of the latest available data, specific quantitative solubility values for this compound (e.g., in mg/mL or µM) in various aqueous and organic solvents have not been publicly disclosed. The following table provides a template for how such data would typically be presented.

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Method |

| Water (pH 7.4) | 25 | Data Not Available | HPLC-UV |

| 0.1 N HCl (pH 1.2) | 37 | Data Not Available | HPLC-UV |

| Phosphate Buffer (pH 6.8) | 37 | Data Not Available | HPLC-UV |

| Ethanol | 25 | Data Not Available | Gravimetric |

| DMSO | 25 | Data Not Available | Gravimetric |

Table 1: Representative Table for Quantitative Solubility Data of this compound.

Experimental Protocol for Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the desired aqueous medium (e.g., phosphate-buffered saline, pH 7.4) in a sealed, clear glass vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Visual inspection for the presence of undissolved solid material should be confirmed.

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation at high speed (e.g., 14,000 rpm for 15 minutes).

-

Quantification: Carefully remove an aliquot of the clear supernatant and dilute it with an appropriate mobile phase. Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: Determine the solubility based on the measured concentration and the dilution factor.

Caption: Workflow for solubility determination using the shake-flask method.

Stability Profile of this compound

Stability studies are essential to determine the shelf-life of a drug substance and to identify potential degradation products, which could be inactive or even toxic.

Metabolic Stability

Preliminary metabolic stability studies using liver microsomes have indicated that this compound is more extensively metabolized by mouse and hamster microsomes compared to those from rats and humans. This suggests potential species-dependent differences in its pharmacokinetic profile. However, specific degradation pathways and the identity of metabolites have not been fully elucidated.

Chemical Stability

There is currently no publicly available data on the forced degradation studies or long-term stability of this compound under various stress conditions (e.g., pH, temperature, light). Such studies are crucial for identifying the intrinsic stability of the molecule and for developing a stable formulation.

The following table outlines the typical conditions for a forced degradation study.

| Stress Condition | Parameters | Purpose |

| Acid Hydrolysis | 0.1 N HCl, 60°C, 24h | To assess degradation in acidic conditions. |

| Base Hydrolysis | 0.1 N NaOH, 60°C, 24h | To assess degradation in alkaline conditions. |

| Oxidation | 3% H₂O₂, RT, 24h | To evaluate sensitivity to oxidative stress. |

| Thermal Stress | 80°C, 48h (solid state) | To determine the impact of high temperature. |

| Photostability | ICH Q1B conditions | To assess degradation upon exposure to light. |

Table 2: Representative Forced Degradation Study Conditions for this compound.

Experimental Protocol for Stability Assessment in Solution

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration.

-

Incubation: Dilute the stock solution into various aqueous buffers (e.g., pH 1.2, 6.8, and 7.4) to a final concentration suitable for analysis. Incubate these solutions at different temperatures (e.g., 4°C, 25°C, and 40°C).

-

Time-Point Sampling: At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each solution.

-

Quenching (for metabolic stability): For microsomal stability assays, the reaction is typically quenched by adding a cold organic solvent (e.g., acetonitrile) to precipitate proteins.

-

Analysis: Analyze the samples by a stability-indicating HPLC method to determine the remaining concentration of this compound. The appearance of new peaks would indicate the formation of degradation products.

-

Data Analysis: Plot the natural logarithm of the remaining this compound concentration versus time. The degradation rate constant (k) can be determined from the slope of the line, and the half-life (t½) can be calculated using the equation: t½ = 0.693 / k.

Caption: Hypothetical metabolic degradation pathway for this compound.

Mechanism of Action and Relationship to Physicochemical Properties

This compound and other aromatic diamidines act as DNA minor groove binders. This interaction is crucial for their anti-parasitic activity. The planarity and charge distribution of the molecule, which are influenced by its solubility and stability, are critical for effective binding to the AT-rich regions of the parasite's kinetoplast DNA.

Caption: Simplified signaling pathway for the mechanism of action of this compound.

Conclusion and Future Directions

While this compound shows considerable promise as an anti-parasitic agent, the lack of comprehensive, publicly available data on its solubility and stability highlights a significant gap in its preclinical characterization. Future work should focus on generating robust quantitative data for these parameters. A thorough understanding of the physicochemical properties of this compound is essential for the rational design of effective and stable formulations, which will be critical for its successful clinical development. The experimental protocols and data presentation formats outlined in this guide provide a framework for conducting and reporting these vital studies.

An In-depth Technical Guide to ARV-766: A Second-Generation PROTAC Androgen Receptor Degrader and its Analogues

For Researchers, Scientists, and Drug Development Professionals

Abstract

ARV-766 (Luxdegalutamide) is a pioneering second-generation, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade the androgen receptor (AR). As a critical driver of disease progression in prostate cancer, the androgen receptor remains a key therapeutic target. ARV-766 represents a significant advancement over its predecessor, ARV-110 (Bavdegalutamide), demonstrating a broader efficacy profile, particularly against clinically relevant AR ligand-binding domain (LBD) mutations, and improved tolerability.[1][2] This technical guide provides a comprehensive overview of ARV-766, its primary analogue ARV-110, and the underlying principles of their mechanism of action. It includes a compilation of available quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.

Introduction: The Evolution of Androgen Receptor Degraders

The androgen receptor is a member of the nuclear receptor superfamily that, upon activation by androgens, regulates gene expression pivotal to the development and progression of prostate cancer. While first and second-generation antiandrogen therapies have been effective, resistance often emerges through mechanisms such as AR mutations, amplification, and the expression of splice variants.

PROTACs offer a novel therapeutic modality by harnessing the cell's own ubiquitin-proteasome system to induce the degradation of target proteins. These heterobifunctional molecules consist of a ligand that binds to the target protein, another that recruits an E3 ubiquitin ligase, and a linker connecting the two. This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of the target protein.

ARV-110 (Bavdegalutamide) was the first oral AR-targeting PROTAC to enter clinical trials.[1] Building on the insights gained from ARV-110, ARV-766 was developed as an optimized, second-generation degrader with enhanced properties.[3][4]

Analogues and Derivatives: A Focus on ARV-766 and ARV-110

The development of ARV-766 was a direct evolution from its predecessor, ARV-110. The structural modifications aimed to improve efficacy against a wider range of AR mutations and enhance its drug-like properties.

ARV-110 (Bavdegalutamide): The First-in-Class Oral AR PROTAC

ARV-110 demonstrated the feasibility of using an oral PROTAC to degrade the androgen receptor in a clinical setting. It showed promising activity, particularly in patients with certain AR mutations. However, its efficacy was limited against some resistance-conferring mutations, such as the AR L702H mutation.[1]

ARV-766 (Luxdegalutamide): The Second-Generation Advancement

ARV-766 was designed to overcome the limitations of ARV-110. Key optimizations include a simpler glutarimide recruiting element for the E3 ligase and improved stereochemical stability.[4] These modifications result in a broader genotype coverage, including potent degradation of the AR L702H mutant, which is associated with resistance to other AR-targeted therapies.[1][5] Preclinical data has shown that ARV-766 robustly suppresses tumor growth, even in high androgen environments.[3]

Quantitative Data Summary

The following tables summarize the available quantitative data for ARV-766 and its key analogue, ARV-110, from preclinical and clinical studies.

Table 1: Preclinical In Vitro Degradation Activity

| Compound | Cell Line | Target | DC50 (nM) | Dmax (%) | Reference(s) |

| ARV-766 | VCaP (prostate cancer) | Wild-type AR | <1 | >94 | [6][7] |

| LNCaP (prostate cancer) | Wild-type AR | <1.3 | >91 | [7] | |

| ARV-110 | VCaP (prostate cancer) | Wild-type AR | ~1 | >95 | [4] |

| LNCaP (prostate cancer) | Wild-type AR | ~1 | >95 | [4] |

DC50: Half-maximal degradation concentration; Dmax: Maximum degradation

Table 2: Preclinical In Vivo Degradation and Efficacy

| Compound | Model | Dose | AR Degradation (%) | Tumor Growth Inhibition (TGI) (%) | Reference(s) |

| ARV-766 | VCaP Xenograft (intact mice) | 10 mg/kg/day (oral) | Not specified | 98 | [7] |

| VCaP Xenograft (intact mice) | 3 mg/kg/day (oral) | Not specified | 74 | [7] | |

| VCaP Xenograft (intact mice) | 1 mg/kg/day (oral) | Not specified | 34 | [7] | |

| ARV-110 | LNCaP/VCaP/PDX Xenografts | 1 mg/kg/day (oral) | >90 | Significant | [4] |

PDX: Patient-Derived Xenograft

Table 3: Clinical Efficacy of ARV-766 in Metastatic Castration-Resistant Prostate Cancer (mCRPC)

| Patient Population | Endpoint | Result | Reference(s) |

| Patients with AR LBD mutations | PSA50 (≥50% PSA decline) | 42-50% | [8][9][10][11] |

| Patients with AR L702H mutation | PSA50 (≥50% PSA decline) | 60% (3 of 5 patients) | [1][11] |

| RECIST-evaluable patients with AR LBD mutations | Partial Response | 50% (2 of 4 patients) | [11] |

PSA: Prostate-Specific Antigen; RECIST: Response Evaluation Criteria in Solid Tumors

Signaling Pathways and Mechanism of Action

ARV-766 functions by inducing the degradation of the androgen receptor through the ubiquitin-proteasome pathway.

Caption: Mechanism of action of ARV-766.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used in the evaluation of ARV-766 and its analogues.

Western Blot for Androgen Receptor Degradation

This protocol is a standard method to quantify the reduction of AR protein levels in cells following treatment with a PROTAC.

Caption: Western Blot workflow for AR degradation.

Detailed Methodology:

-

Cell Culture and Treatment: Prostate cancer cells (e.g., VCaP, LNCaP) are seeded in appropriate culture plates and allowed to adhere. Cells are then treated with various concentrations of ARV-766, ARV-110, or vehicle control for a specified duration (e.g., 24 hours).

-

Lysis and Protein Quantification: After treatment, cells are washed with ice-cold PBS and lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. The protein concentration of the lysates is determined using a protein assay, such as the BCA assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the androgen receptor. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands corresponding to the androgen receptor is quantified and normalized to a loading control (e.g., GAPDH or β-actin) to determine the extent of protein degradation.

Cell Viability Assay

This assay determines the effect of ARV-766 on the proliferation and viability of prostate cancer cells.

Caption: Cell viability assay workflow.

Detailed Methodology:

-

Cell Seeding: Prostate cancer cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

-

Compound Treatment: Cells are treated with a range of concentrations of ARV-766 or its analogues.

-

Incubation: The plates are incubated for a period that allows for multiple cell doublings (e.g., 72 hours).

-

Viability Measurement: A cell viability reagent, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescent ATP-based assay (e.g., CellTiter-Glo®), is added to each well.

-

Data Acquisition and Analysis: The absorbance or luminescence is measured using a plate reader. The data is normalized to vehicle-treated controls, and the half-maximal inhibitory concentration (IC50) is calculated.

In Vivo Xenograft Model

This protocol outlines a typical in vivo study to assess the anti-tumor efficacy of ARV-766 in a mouse model.

Caption: In vivo xenograft study workflow.

Detailed Methodology:

-

Tumor Implantation: Prostate cancer cells (e.g., VCaP) are implanted subcutaneously into immunocompromised mice.

-

Tumor Growth and Randomization: Tumors are allowed to grow to a specified size, at which point the mice are randomized into different treatment groups (e.g., vehicle control, ARV-766 at various doses).

-

Drug Administration: The compounds are administered to the mice, typically via oral gavage, on a defined schedule (e.g., once daily).

-

Monitoring: Tumor volume and mouse body weight are measured regularly throughout the study.

-

Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis, such as Western blotting to confirm target degradation.

Conclusion

ARV-766 stands as a promising second-generation androgen receptor degrader with a compelling preclinical and clinical profile. Its development from ARV-110 highlights a successful structure-based design approach to improve efficacy against resistance mutations and enhance overall tolerability. The quantitative data and experimental protocols provided in this guide offer a foundational understanding for researchers and drug development professionals working in the field of targeted protein degradation and prostate cancer therapeutics. Further investigation into the long-term efficacy and safety of ARV-766 will be critical in establishing its role in the clinical management of advanced prostate cancer.

References

- 1. Arvinas' two AR receptor PROTAC therapies show positive results in Phase 1/2 clinical trials [synapse.patsnap.com]

- 2. Potential of Arvinas’ PROTAC® AR Degraders Reinforced by 11.1 months rPFS with Bavdegalutamide and Updated Positive Interim Data from Second Generation ARV-766 in mCRPC | Arvinas [ir.arvinas.com]

- 3. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. drughunter.com [drughunter.com]

- 5. ARV-766|CAS 2750830-09-0 |DC Chemicals [dcchemicals.com]

- 6. ARV-766 analog | PROTAC AR degrader | 2504913-62-4 | InvivoChem [invivochem.com]

- 7. arvinasmedical.com [arvinasmedical.com]

- 8. Arvinas Announces Interim Data from the ARV-766 Phase 1/2 Dose Escalation and Expansion Trial Showing Promising Signals of Efficacy in Late-line mCRPC, Including in Patients with AR L702H Mutations | Arvinas [ir.arvinas.com]

- 9. ARV-766, a proteolysis targeting chimera (PROTAC) androgen receptor (AR) degrader, in metastatic castration-resistant prostate cancer (mCRPC): Initial results of a phase 1/2 study. - ASCO [asco.org]

- 10. researchgate.net [researchgate.net]

- 11. urotoday.com [urotoday.com]

The Rise of a New Androgen Receptor Degrader: A Technical Guide to the Intellectual Property and Core Science of Luxdegalutamide (ARV-766)

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of advanced prostate cancer therapeutics, a novel class of drugs known as Proteolysis Targeting Chimeras (PROTACs) is emerging as a powerful modality to overcome resistance to standard-of-care treatments. Luxdegalutamide (also known as ARV-766), an investigational oral PROTAC, is at the forefront of this innovation. Developed by Arvinas, this second-generation androgen receptor (AR) degrader is engineered to eliminate the androgen receptor protein, a key driver of prostate cancer growth, rather than merely inhibiting it. This technical guide provides an in-depth overview of the core intellectual property, mechanism of action, preclinical and clinical data, and the experimental underpinnings of ARV-766.

Intellectual Property Landscape

The intellectual property surrounding Luxdegalutamide is robust, with a multi-layered patent strategy. While a specific patent exclusively covering the composition of matter of Luxdegalutamide is part of a patent family with applications pending, Arvinas has secured broader patents for its bifunctional compounds designed to degrade the androgen receptor.

Key patents, such as US11964945B2 and US10584101B2 , describe the fundamental structure of these PROTACs as comprising an androgen receptor binding moiety, a linker, and a cereblon E3 ligase binding moiety. According to Arvinas's SEC filings, the patent family covering the specific composition of matter for ARV-766 is expected to have a patent term until 2040 . An additional patent family covering the methods of using ARV-766 for treating cancer is expected to extend until 2043 . This comprehensive patent portfolio provides a strong foundation for the continued development and potential commercialization of this novel therapeutic.

Mechanism of Action: Hijacking the Cellular Machinery for Protein Degradation

Luxdegalutamide operates through a novel mechanism of action that leverages the cell's own protein disposal system, the ubiquitin-proteasome pathway. As a heterobifunctional molecule, it acts as a molecular bridge, bringing the target androgen receptor in close proximity to the Cereblon (CRBN) E3 ubiquitin ligase.[1]

This induced proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to the androgen receptor, tagging it for destruction. The poly-ubiquitinated androgen receptor is then recognized and degraded by the proteasome. A key advantage of this catalytic process is that a single molecule of Luxdegalutamide can induce the degradation of multiple androgen receptor proteins, leading to a profound and sustained suppression of androgen receptor signaling. This mechanism is effective against both wild-type androgen receptor and clinically relevant mutants, such as L702H, H875Y, and T878A, which are associated with resistance to conventional androgen receptor inhibitors.[2][3]

Quantitative Data Summary

The preclinical and clinical development of Luxdegalutamide has yielded promising quantitative data, demonstrating its potent and selective degradation of the androgen receptor and its anti-tumor activity.

Table 1: Preclinical In Vitro Activity of Luxdegalutamide

| Cell Line | Androgen Receptor Status | DC50 (nM) | Dmax (%) | Reference |

| LNCaP | Wild-type | < 1.3 | > 91 | [4] |

| VCaP | Wild-type | < 1 | > 94 | [3][4] |

DC50: Half-maximal degradation concentration; Dmax: Maximal degradation.

Table 2: Preclinical In Vivo Efficacy of Luxdegalutamide

| Animal Model | Treatment | Dose (mg/kg/day) | Tumor Growth Inhibition (%) | Reference |

| Intact (non-castrated) CB17/SCID mice with VCaP xenografts | Luxdegalutamide | 1 | 34 | [4] |

| 3 | 74 | [4] | ||

| 10 | 98 | [4] |

Table 3: Clinical Activity of Luxdegalutamide in Phase 1/2 Trial (mCRPC)

| Patient Population | Endpoint | Result | Reference |

| PSA-evaluable with AR LBD mutations (n=28) | PSA50 Response Rate | 50.0% | [5][6] |

mCRPC: metastatic Castration-Resistant Prostate Cancer; AR LBD: Androgen Receptor Ligand-Binding Domain; PSA50: ≥50% decline in Prostate-Specific Antigen.

Table 4: Treatment-Related Adverse Events (TRAEs) in Phase 1/2 Trial (≥10% of patients)

| Adverse Event | Any Grade (%) | Grade 3 (%) | Reference |

| Fatigue | 36 | 3 | [5] |

| Nausea | 19 | 1 | [5] |

| Diarrhea | 15 | 1 | [5] |

| Alopecia | 14 | 0 | [5] |

| Increased blood creatinine | 13 | 0 | [5] |

| Decreased appetite | 11 | 0 | [5] |

Experimental Protocols

Disclaimer: The following experimental protocols are representative methodologies for the evaluation of PROTACs like Luxdegalutamide. Detailed, peer-reviewed protocols specific to the preclinical development of Luxdegalutamide have not been publicly released. These generalized protocols are based on standard techniques in the field and information inferred from conference abstracts.

Western Blot for Androgen Receptor Degradation

-

Cell Culture and Treatment: Prostate cancer cell lines (e.g., LNCaP, VCaP) are cultured in appropriate media. Cells are seeded in 6-well plates and allowed to adhere overnight. Cells are then treated with a dose-response of Luxdegalutamide or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with a primary antibody against the androgen receptor. A loading control antibody (e.g., GAPDH or β-actin) is used for normalization.

-

Detection and Analysis: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.

Cell Viability Assay

-

Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to attach overnight.

-

Compound Treatment: Cells are treated with a serial dilution of Luxdegalutamide or vehicle control for a specified duration (e.g., 72 hours).

-

Viability Measurement: Cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

-

Data Analysis: Luminescence is measured using a plate reader. The data is normalized to the vehicle-treated control, and IC50 values are calculated using non-linear regression analysis.

In Vivo Xenograft Studies

-

Animal Model: Male immunodeficient mice (e.g., CB17/SCID) are used.

-

Tumor Implantation: VCaP cells are implanted subcutaneously into the flanks of the mice.

-

Treatment: Once tumors reach a specified volume, mice are randomized into treatment groups. Luxdegalutamide is formulated for oral administration and dosed daily at various concentrations (e.g., 1, 3, 10 mg/kg). A vehicle control group is also included.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Endpoint and Analysis: At the end of the study, tumors are excised and weighed. Tumor growth inhibition is calculated for each treatment group relative to the vehicle control.

Logical Relationships and Advantages

The degradation-based mechanism of Luxdegalutamide offers several theoretical advantages over traditional androgen receptor inhibitors, which are based on competitive antagonism.

Conclusion